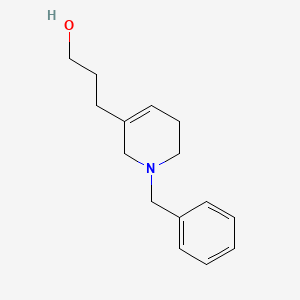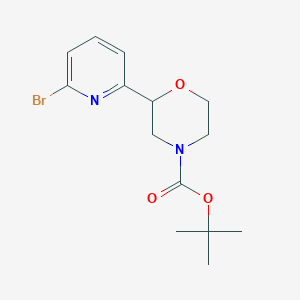
Tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromopiridin-2-il)morfolina-4-carboxilato de terc-butilo: es un compuesto químico con la fórmula molecular C14H19BrN2O3 y un peso molecular de 343.22 g/mol . Es un derivado de morfolina que contiene una porción de bromopiridina, lo que lo convierte en un compuesto interesante para diversas aplicaciones químicas y biológicas.
Métodos De Preparación
La síntesis de 2-(6-bromopiridin-2-il)morfolina-4-carboxilato de terc-butilo normalmente implica la reacción de ácido 6-bromopiridina-2-carboxílico con 2-(6-bromopiridin-2-il)morfolina-4-carboxilato de terc-butilo bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en un disolvente orgánico como diclorometano . La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguido de una purificación mediante cromatografía en columna para obtener el producto deseado.
Análisis De Reacciones Químicas
2-(6-bromopiridin-2-il)morfolina-4-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de Sustitución: El átomo de bromo en el anillo de piridina se puede sustituir con otros nucleófilos como aminas, tioles o alcóxidos en condiciones apropiadas.
Reacciones de Oxidación y Reducción: El compuesto se puede oxidar o reducir para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento como las reacciones de Suzuki-Miyaura o Heck para formar moléculas más complejas.
Los reactivos comunes que se utilizan en estas reacciones incluyen catalizadores de paladio, bases como carbonato de potasio y disolventes como tetrahidrofurano (THF) o dimetilformamida (DMF) . Los principales productos formados dependen de las condiciones específicas de la reacción y la naturaleza de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
2-(6-bromopiridin-2-il)morfolina-4-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-(6-bromopiridin-2-il)morfolina-4-carboxilato de terc-butilo implica su interacción con dianas moleculares y vías específicas. La porción de bromopiridina puede interactuar con varias enzimas y receptores, modulando su actividad y provocando efectos biológicos específicos . Los objetivos y vías moleculares exactos dependen de la aplicación específica y la naturaleza de los sustituyentes introducidos durante las modificaciones químicas.
Comparación Con Compuestos Similares
2-(6-bromopiridin-2-il)morfolina-4-carboxilato de terc-butilo se puede comparar con otros compuestos similares, como:
2-(6-cloropiridin-2-il)morfolina-4-carboxilato de terc-butilo: Este compuesto tiene un átomo de cloro en lugar de un átomo de bromo, lo que puede conducir a diferentes reactividades y actividades biológicas.
2-(6-fluoropiridin-2-il)morfolina-4-carboxilato de terc-butilo: La presencia de un átomo de flúor puede alterar significativamente las propiedades y aplicaciones del compuesto.
2-(6-yodopiridin-2-il)morfolina-4-carboxilato de terc-butilo:
Propiedades
IUPAC Name |
tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-8-19-11(9-17)10-5-4-6-12(15)16-10/h4-6,11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHYEOYUITZTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
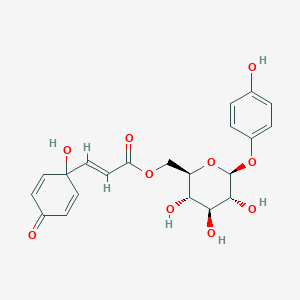

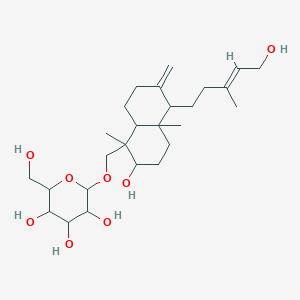
![17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione](/img/structure/B12295022.png)
![tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate](/img/structure/B12295024.png)
![3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate](/img/structure/B12295025.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B12295028.png)
![L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12295030.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)
![(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one](/img/structure/B12295046.png)
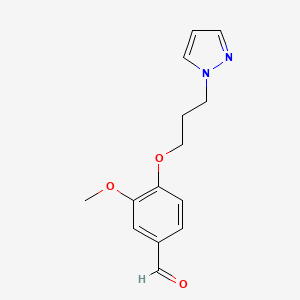
![2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane](/img/structure/B12295062.png)

